2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate
Description
This compound is a bicyclic pyridine derivative featuring a fused pyrrolidine ring system. Its structure includes a tert-butyl ester at position 2 and a methyl ester at position 4. The partial saturation of the pyrrolidine ring (1,3-dihydro-2H) confers conformational flexibility compared to fully aromatic systems. Such derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or central nervous system (CNS) therapeutics, where steric bulk (tert-butyl) and ester-protecting groups (methyl) enhance solubility and metabolic stability .
Properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 1,3-dihydropyrrolo[3,4-c]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-7-9-5-11(12(17)19-4)15-6-10(9)8-16/h5-6H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARTVVGGGOKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of tert-butyl esters and methyl-substituted pyridine derivatives, followed by cyclization using acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[3,4-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-c]pyridine core .
Scientific Research Applications
2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds share structural motifs (tert-butyl esters, pyridine/pyrrolidine cores, or halogen substituents) but differ in ring systems, substituents, and applications:
Detailed Analysis
Core Structure Variations: The target compound’s pyrrolo[3,4-c]pyridine bicyclic system contrasts with the pyridine-pyrrolidine hybrids (e.g., HB613) and the indole core ().
Substituent Effects :
- Halogens : Fluorine in HB613 and HB614 improves metabolic stability and membrane permeability, whereas iodine in HB615 and the indole derivative () enables cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of halogens in the target compound may limit its utility in such applications .
- Protecting Groups : The tert-butyl ester in all compounds enhances steric protection of carboxyl groups. However, the methyl ester in the target compound and HB613 offers less steric hindrance than the silyl ether in HB615 or the carbamate in HB614 .
Physical Properties :
- The indole derivative () has a defined melting point (154–155°C), suggesting higher crystallinity than the pyridine-pyrrolidine analogs, which lack reported melting points. This could influence purification strategies .
Cost and Availability :
- Pyridine derivatives () are uniformly priced at $400–$4,800, whereas the indole derivative () is significantly more expensive (¥21,400–¥58,700), likely due to its iodine substituent and niche applications .
Research Implications
- Synthetic Utility : The target compound’s dihydro-pyrrolidine core may serve as a scaffold for CNS-targeted drugs, leveraging its conformational flexibility for receptor binding.
- Limitations : Lack of halogen substituents reduces its versatility in metal-catalyzed reactions compared to HB615 or the indole derivative.
Notes
Biological Activity
2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate (CAS No. 720720-29-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[3,4-c]pyridine core structure with tert-butyl and methyl substituents. The presence of dicarboxylate groups enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrrolo compounds can inhibit tumor cell proliferation. For instance, derivatives similar to this compound have been tested for their antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduced IL-6 and TNF-α production | |
| Antibacterial | Activity against various bacteria |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Cytokine Inhibition : The compound may inhibit the signaling pathways involved in the production of inflammatory cytokines.
- Cell Cycle Arrest : Similar pyrrole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Antimicrobial Action : The structural features may interact with bacterial cell membranes or metabolic pathways, leading to antibacterial effects.
Case Study 1: Antitumor Activity
A study investigating the antiproliferative effects of pyrrolo derivatives found that certain compounds significantly inhibited the growth of human cancer cell lines. The strongest inhibition was observed at higher concentrations (up to 85% inhibition at 100 µg/mL) .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment using PBMCs stimulated with anti-CD3 antibodies, several derivatives demonstrated significant inhibition of cytokine production. Derivatives exhibited varying levels of effectiveness; for example, one derivative achieved up to 77% inhibition compared to control treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
